molecular formula C10H11N3S B3317571 5-Amino-3-methyl-1-phenylpyrazole-4-thiol CAS No. 96497-49-3

5-Amino-3-methyl-1-phenylpyrazole-4-thiol

Cat. No.: B3317571
CAS No.: 96497-49-3
M. Wt: 205.28 g/mol
InChI Key: YPJQZFUPWFYSMX-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1-phenylpyrazole-4-thiol is a chemical building block of interest in organic synthesis and medicinal chemistry research. It is built upon the 5-aminopyrazole scaffold, a privileged structure known for its broad pharmacological potential, including anticancer, anti-inflammatory, and anti-infective properties . The specific introduction of a thiol group at the 4-position is designed to enhance its utility as a ligand for metal coordination and to modify its electronic properties and binding affinity in biological systems. While specific biological data for this exact -4-thiol derivative is not available in the public literature, its core structure, 5-Amino-3-methyl-1-phenylpyrazole, is a well-known intermediate in synthesizing more complex heterocyclic systems, such as pyrazolotetrazines and fused pyrazolo compounds . Furthermore, the presence of the thiol group suggests potential application in developing coordination compounds, analogous to other sulfur-containing pyrazolone ligands that show remarkable effectiveness in metal ion separation processes . Researchers may explore this compound as a key precursor for synthesizing novel dye molecules, given the established use of arylazopyrazole derivatives in commercial dyes , or as a scaffold for developing new kinase inhibitors, following the success of other aminopyrazole-based drug candidates like Pirtobrutinib . Please note: The specific physical, chemical, and spectroscopic data for this compound (such as melting point, NMR, and HRMS spectra) were not identified in the searched literature. Experimental verification is required. This product is intended for research and development use in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3-methyl-1-phenylpyrazole-4-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-9(14)10(11)13(12-7)8-5-3-2-4-6-8/h2-6,14H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJQZFUPWFYSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways

Precursor Synthesis and Starting Material Selection

The foundational step in synthesizing the target compound is the construction of the 5-amino-3-methyl-1-phenylpyrazole ring system. The most common and established route for this is the Knorr pyrazole (B372694) synthesis and related multicomponent reactions. jetir.org

The primary starting materials for creating the pyrazole core are:

Phenylhydrazine (B124118) (or its hydrochloride salt): This provides the N1-phenyl group and the N2 nitrogen atom of the pyrazole ring.

A 1,3-dicarbonyl compound or its equivalent: To form the C3, C4, and C5 atoms of the ring. For the target molecule, precursors to 5-amino-3-methyl-1-phenyl-4-pyrazolecarbonitrile are often synthesized first. This is typically achieved through the reaction of phenylhydrazine with an activated β-ketonitrile. google.com

A common precursor is 5-amino-3-methyl-1-phenyl-1H-pyrazole , which can be synthesized from the reaction of phenylhydrazine with β-ketonitriles. researchgate.netsigmaaldrich.com An alternative and highly utilized pathway involves the three-component condensation of phenylhydrazine, an aldehyde (like benzaldehyde), and malononitrile, which can yield 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. researchgate.net To obtain the 3-methyl substitution, (1-ethoxyethylidene)malononitrile (B135995) is a key starting material that reacts with phenylhydrazine, often in the presence of a base like sodium acetate (B1210297) in ethanol (B145695), to yield 5-amino-3-methyl-1-phenyl-4-pyrazolecarbonitrile. google.com This nitrile derivative serves as a crucial intermediate for further functionalization.

The general reaction scheme for the precursor synthesis is as follows:

Phenylhydrazine + (1-Ethoxyethylidene)malononitrile → 5-Amino-3-methyl-1-phenyl-4-pyrazolecarbonitrile google.com

This precursor, 5-amino-3-methyl-1-phenyl-1H-pyrazole , is the direct substrate for the subsequent thiolation reactions at the C4 position. sigmaaldrich.com

Direct Thiolation and Sulfurization Approaches

Direct methods aim to introduce the thiol group onto the C4 position of the pre-formed pyrazole ring. This is often the most atom-economical approach and can be achieved through several oxidative C-H functionalization techniques. rsc.org

A robust and frequently employed strategy for installing a sulfur functionality is the direct thiocyanation of the pyrazole C4-H bond, followed by the hydrolysis of the resulting thiocyanate (B1210189) group to the desired thiol. researchgate.net

The thiocyanation reaction is typically performed using a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in the presence of an oxidizing agent. beilstein-journals.orgresearchgate.net A common and effective oxidizing system is potassium persulfate (K₂S₂O₈) in a solvent like DMSO. researchgate.net This metal-free approach proceeds under mild conditions and shows good functional group tolerance. researchgate.netelsevierpure.com

The proposed mechanism involves the oxidation of the thiocyanate anion (SCN⁻) to a thiocyanate radical (•SCN). This radical then attacks the electron-rich pyrazole ring at the C4 position to form the C-S bond. beilstein-journals.orgnih.gov

Reaction Scheme:

Thiocyanation: 5-Amino-3-methyl-1-phenylpyrazole + NH₄SCN/K₂S₂O₈ → 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-thiocyanate researchgate.netbeilstein-journals.org

Hydrolysis: The resulting 4-thiocyanato-pyrazole can then be hydrolyzed to the corresponding thiol. This transformation can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), which reduces the thiocyanate to a disulfide that can be further reduced to the thiol. researchgate.net

This two-step sequence provides a reliable pathway to the target thiol from the aminopyrazole precursor.

Direct C-H thiolation offers a more direct route by forming the C-S bond without the thiocyanate intermediate. These methods often involve metal-free oxidative cross-coupling reactions between the pyrazole C-H bond and a sulfur source, such as a disulfide. researchgate.net The reaction is promoted by an oxidant, like potassium persulfate (K₂S₂O₈), and can be facilitated by additives. researchgate.netelsevierpure.com While silver-mediated C-H thiolation has been reported, metal-free approaches are increasingly favored for their reduced cost and environmental impact. researchgate.net

These direct C-H thiolation reactions are highly desirable but can sometimes be challenging regarding regioselectivity and functional group compatibility compared to the thiocyanation-hydrolysis sequence.

Indirect Synthetic Routes via Functional Group Interconversions

Indirect routes involve the synthesis of a pyrazole with a different functional group at the C4 position, which is then chemically converted into the thiol group. A prominent example is the synthesis of pyrazol-4-thiols from 4-iodopyrazoles. chemrxiv.orgresearchgate.net

This pathway involves two key steps:

Iodination of the Precursor: The starting 5-amino-3-methyl-1-phenylpyrazole is first iodinated at the C4 position.

Copper-Catalyzed Thiolation: The resulting 4-iodopyrazole (B32481) undergoes a copper-catalyzed cross-coupling reaction with a thiol surrogate, such as thiobenzoic acid (PhC(O)SH). This forms an S-benzoyl intermediate.

Deprotection: The benzoyl protecting group is then cleaved under mild conditions to yield the final pyrazol-4-thiol. chemrxiv.orgresearchgate.net

This method is advantageous as it is tolerant of various reactive functional groups, including nitriles and esters, and can be scaled up effectively without the need for chromatographic purification. chemrxiv.orgresearchgate.net

Another potential indirect route involves the synthesis of a pyrazole-4-carbothioamide, which could then be hydrolyzed to the corresponding thiol. For instance, 5-Amino-3-methyl-4-phenyl-1H-pyrazole-1-carbothioamide has been synthesized, suggesting that similar derivatives could serve as precursors. oakwoodchemical.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 5-Amino-3-methyl-1-phenylpyrazole-4-thiol. For the widely used thiocyanation reaction, several parameters can be adjusted.

Research on the thiocyanation of various pyrazoles has shown that the choice of solvent, temperature, and stoichiometry of reagents significantly impacts the reaction outcome. researchgate.net For example, using DMSO as a solvent at a moderate temperature of 60 °C has proven effective. researchgate.net The molar ratio of the pyrazole substrate to the thiocyanating agent (KSCN) and the oxidant (K₂S₂O₈) is also a critical factor. An excess of the reagents is often used to drive the reaction to completion. researchgate.net The table below summarizes typical findings from optimization studies for pyrazole thiocyanation.

ParameterVariationOptimal ConditionYield (%)
Oxidant K₂S₂O₈, Oxone, TBHPK₂S₂O₈High
Solvent DMSO, MeCN, DCE, TolueneDMSOHigh
Temperature Room Temp, 60 °C, 80 °C, 100 °C60 °CHigh
Stoichiometry 1.5-3.0 equiv KSCN/K₂S₂O₈1.5-3.0 equiv>85%
Data derived from studies on substituted pyrazoles. researchgate.net

For the indirect synthesis from 4-iodopyrazoles, optimization involves the choice of copper catalyst, ligand, base, and solvent for the C-S coupling step. chemrxiv.orgresearchgate.net

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of pyrazole derivatives, including the target thiol, is increasingly being adapted to align with green chemistry principles. nih.govresearchgate.neteurekaselect.com

Key green strategies applicable to this synthesis include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ethanol, especially in the initial pyrazole ring formation step. jetir.orgnih.gov

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of recyclable heterogeneous catalysts or non-toxic catalysts like ammonium chloride. jetir.orgresearchgate.net Metal-free catalytic systems, such as those used in direct thiolation, are preferred over those using heavy or toxic metals. researchgate.netelsevierpure.com

Atom Economy: Utilizing multicomponent reactions where three or more starting materials are combined in a single pot to form the product. This maximizes the incorporation of atoms from the reactants into the final product and reduces the number of synthetic steps and purification processes. nih.govnih.gov

Energy Efficiency: Employing energy-efficient techniques like microwave or ultrasound irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. eurekaselect.comnih.gov

By integrating these principles, the synthesis of this compound can be made more environmentally benign and efficient. nih.gov

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 5-Amino-3-methyl-1-phenylpyrazole provides distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

For the parent compound, 5-Amino-3-methyl-1-phenylpyrazole , the following proton signals are typically observed:

A singlet for the methyl protons (CH₃) at the C3 position.

A singlet for the proton at the C4 position of the pyrazole (B372694) ring.

A broad singlet for the amino group protons (NH₂) at the C5 position, which can exchange with deuterium (B1214612) in D₂O.

A set of multiplets in the aromatic region corresponding to the protons of the phenyl group attached to the N1 position.

The introduction of a thiol (-SH) group at the C4 position to form 5-Amino-3-methyl-1-phenylpyrazole-4-thiol would lead to significant changes in the ¹H NMR spectrum. The singlet corresponding to the C4-H proton would disappear. A new signal for the thiol proton (-SH) would be expected, typically appearing as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for 5-Amino-3-methyl-1-phenylpyrazole

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
CH₃~2.1s
C4-H~5.4s
NH₂~3.5 (broad)s
Phenyl-H~7.2-7.7m

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom in 5-Amino-3-methyl-1-phenylpyrazole gives rise to a distinct signal.

The introduction of a thiol group at the C4 position in This compound would cause a significant downfield or upfield shift for the C4 carbon signal. The precise shift would depend on the electronic effects of the thiol group. The signals for the other carbon atoms in the pyrazole ring would also be affected, albeit to a lesser extent.

Table 2: Representative ¹³C NMR Data for 5-Amino-3-methyl-1-phenylpyrazole

Carbon AssignmentChemical Shift (δ, ppm)
CH₃~14
C3~148
C4~90
C5~150
Phenyl-C (ipso)~140
Phenyl-C (o, m, p)~120-130

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

While specific 2D NMR data for This compound is unavailable, these techniques would be essential for its full structural confirmation.

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons. For the parent compound, it would confirm the coupling within the phenyl ring. For the thiol derivative, it would be used to confirm the absence of coupling to a C4 proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton and carbon signals for the methyl group and the phenyl ring in both compounds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For This compound , HMBC would be crucial to confirm the position of the thiol group by observing correlations from the methyl protons and the amino protons to the C4 carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound.

For 5-Amino-3-methyl-1-phenylpyrazole , with a molecular formula of C₁₀H₁₁N₃, the expected exact mass would be approximately 173.0953.

For the thiol derivative, This compound , the molecular formula would be C₁₀H₁₁N₃S. The expected exact mass would be approximately 205.0674. HRMS would be the definitive method to confirm the elemental composition of this compound.

Fragmentation Pattern Analysis

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can help to identify the structure of the molecule.

The mass spectrum of 5-Amino-3-methyl-1-phenylpyrazole would likely show a prominent molecular ion peak (M⁺) at m/z 173. Common fragmentation pathways could include the loss of small neutral molecules or radicals.

Infrared (IR) and Raman Spectroscopy

This section would typically present the vibrational spectra of the compound. The analysis would focus on identifying absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Vibrational Analysis of Characteristic Functional Groups

A detailed analysis would involve assigning specific wavenumbers (in cm⁻¹) from IR and Raman spectra to the vibrations of the following functional groups:

N-H (Amino group): Symmetric and asymmetric stretching vibrations, typically observed in the range of 3300-3500 cm⁻¹. nih.gov

S-H (Thiol group): A weak stretching band usually appearing around 2550-2600 cm⁻¹. Its presence would be a key identifier.

C=C and C=N (Pyrazole ring): Stretching vibrations within the aromatic ring structure, typically found in the 1400-1650 cm⁻¹ region. researchgate.net

C-N and C-S: Stretching vibrations appearing in the fingerprint region of the spectrum.

C-H (Methyl and Phenyl groups): Aromatic and aliphatic stretching and bending vibrations. sigmaaldrich.com

A data table, such as the one below, would be populated with experimentally observed and theoretically calculated vibrational frequencies.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Observed IR (cm⁻¹)Observed Raman (cm⁻¹)
ν_as(NH₂)Amino3400-3500Data not availableData not available
ν_s(NH₂)Amino3300-3400Data not availableData not available
δ(NH₂)Amino1590-1650Data not availableData not available
ν(SH)Thiol2550-2600Data not availableData not available
ν(C=C/C=N)Pyrazole/Phenyl1400-1650Data not availableData not available
ν(C-H)Phenyl/Methyl2850-3100Data not availableData not available

Investigation of Intermolecular Interactions

IR spectroscopy is a powerful tool for studying hydrogen bonding. In the solid state, the presence of intermolecular hydrogen bonds involving the amino (N-H) and thiol (S-H) groups as donors and nitrogen atoms of the pyrazole ring as acceptors would be investigated. These interactions typically cause a broadening and red-shift (shift to lower frequency) of the N-H and S-H stretching bands compared to their positions in a dilute solution. nih.gov Analysis of these shifts would provide insight into the supramolecular structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This section would detail the electronic absorption properties of the molecule, which are linked to its chromophoric system.

Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal the wavelengths of maximum absorption (λ_max). These absorptions correspond to electronic transitions, primarily π → π* and n → π* transitions, within the molecule. The phenyl group and the pyrazole ring constitute the main chromophores. chemrxiv.org The amino and thiol groups, as auxochromes, would be expected to modulate the absorption maxima, likely causing a bathochromic (red) shift compared to the unsubstituted pyrazole core. beilstein-journals.org

A data table summarizing these findings would be presented.

Solventλ_max (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Assigned Transition
e.g., EthanolData not availableData not availablee.g., π → π
e.g., EthanolData not availableData not availablee.g., n → π

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state.

Molecular Conformation and Stereochemistry

This analysis would provide precise bond lengths, bond angles, and torsion angles. A key finding would be the dihedral angle between the pyrazole ring and the attached phenyl ring, which influences the degree of π-conjugation between the two systems. researchgate.netnih.gov The crystal structure would also confirm the tautomeric form present in the solid state—whether the sulfur atom exists as a thiol (-SH) or a thione (C=S). Furthermore, it would reveal the pattern of intermolecular hydrogen bonds and other non-covalent interactions that stabilize the crystal packing. nih.gov

A table summarizing the key crystallographic data would be included.

ParameterValue
Chemical FormulaC₁₀H₁₁N₃S
Molecular Weight205.28 g/mol
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Dihedral Angle (Pyrazole-Phenyl, °)Data not available

Crystal Packing and Supramolecular Interactions

Information regarding the crystal packing and supramolecular interactions of this compound is not available in the reviewed scientific literature. Detailed analysis of these features requires experimental data from techniques such as single-crystal X-ray diffraction, which have not been reported for this specific molecule.

While studies on analogous pyrazole derivatives offer insights into potential interactions, a direct and accurate description for the title compound is not possible without specific research. For instance, related compounds have been shown to engage in various non-covalent interactions that dictate their solid-state architecture. These commonly include:

Hydrogen Bonding: The presence of amino and thiol groups suggests the potential for strong N-H···S, N-H···N, and S-H···N hydrogen bonds, which are pivotal in forming defined supramolecular synthons.

π-π Stacking: The phenyl and pyrazole rings are potential candidates for π-π stacking interactions, which would contribute to the stabilization of the crystal lattice.

C-H···π Interactions: Hydrogen atoms attached to the methyl group or the phenyl ring could act as donors in C-H···π interactions with the aromatic rings of neighboring molecules.

However, without experimental data, any discussion of dihedral angles, specific bond distances and angles of intermolecular interactions, and the resulting packing motifs for this compound would be purely speculative.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. Studies on pyrazole (B372694) derivatives frequently employ DFT methods, such as B3LYP, often combined with basis sets like 6-311+G(d,p) or 6-311++G(d,p), to perform these calculations. researchgate.netnih.govnih.gov

Geometry Optimization and Conformational Analysis

Before calculating other properties, the first step is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For molecules with rotatable bonds, a conformational analysis is performed to identify the global minimum energy conformer. nih.gov

In studies of similar pyrazole compounds, such as 3-methyl-1-phenylpyrazole, DFT calculations have been used to study different conformers and identify the most stable structure. nih.gov For related crystalline structures, analysis has revealed the dihedral angles between the pyrazole and phenyl rings. nih.govresearchgate.net For instance, in a derivative of 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, two molecules in the asymmetric unit exhibited different dihedral angles of 65.3(2)° and 85.6(2)° between the phenyl and pyrazole rings. nih.gov This planarity is crucial as it affects the molecule's conjugation and electronic properties. mdpi.com

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions.

HOMO-LUMO Analysis : The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and facilitates intramolecular charge transfer. nih.govnih.gov Computational studies on various pyrazole derivatives consistently involve the calculation and mapping of these orbitals to predict charge transfer possibilities. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) : The MEP is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. nih.gov In MEP diagrams, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. nih.gov This analysis is invaluable for predicting hydrogen bonding and other non-covalent interactions. researchgate.net

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are a reliable method for predicting and helping to interpret experimental spectra.

NMR Spectroscopy : The Gauge-Invariant Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. researchgate.netnih.gov These theoretical values are often compared with experimental data to confirm the molecular structure. nih.govnih.gov

IR Spectroscopy : Theoretical vibrational frequencies are calculated to understand the different vibrational modes of the molecule. The calculated wavenumbers are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. nih.govnih.govnih.gov

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.netdntb.gov.ua These calculations provide information about the electronic transitions, including their energies and oscillator strengths, which can be compared with experimental spectra recorded in various solvents. researchgate.net

Below is a table summarizing the types of information obtained from these spectroscopic calculations for related pyrazole compounds.

ParameterComputational MethodTypical Information Obtained
¹H and ¹³C NMR DFT / GIAOIsotropic chemical shifts for comparison with experimental data. nih.govnih.gov
IR & Raman DFT / B3LYPVibrational wavenumbers and assignments of fundamental modes. nih.govnih.gov
UV-Vis TD-DFTMaximum absorption wavelengths (λmax), oscillator strengths, and electronic transition energies. researchgate.netresearchgate.net

Reactivity Descriptors and Sites of Reaction

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors help in understanding how a molecule will interact in a chemical reaction. nih.gov

Key reactivity descriptors are presented in the table below.

DescriptorSymbolFormulaSignificance
Chemical Hardness η(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A higher value indicates greater stability. nih.gov
Chemical Potential μ(EHOMO + ELUMO) / 2Describes the escaping tendency of electrons from an equilibrium system. nih.gov
Electrophilicity Index ωμ² / (2η)Measures the ability of a species to accept electrons. nih.gov
Chemical Softness S1 / (2η)The reciprocal of hardness; a higher value indicates greater reactivity. nih.gov

These parameters, along with the MEP map, provide a comprehensive picture of the molecule's reactive nature.

Molecular Dynamics Simulations

Investigation of Molecular Flexibility and Solvent Effects

While quantum mechanical calculations are typically performed on a single, static molecule (often in a vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations study the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the conformational flexibility of a molecule and its explicit interactions with solvent molecules.

For a molecule like 5-Amino-3-methyl-1-phenylpyrazole-4-thiol, MD simulations could be used to:

Explore the conformational landscape and the transitions between different stable and metastable states.

Analyze the stability of intramolecular hydrogen bonds.

Study how the molecule interacts with water or other solvent molecules, providing insights into its solubility and the structure of the solvation shell.

Although no specific MD simulation studies for this compound were found in the provided search results, this technique is a standard tool for investigating the dynamic behavior of similar organic molecules in solution. dntb.gov.ua

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For this compound and its analogs, computational studies focus on identifying transition states, reaction intermediates, and the associated energy barriers, which govern the kinetics and thermodynamics of a reaction.

A primary area of investigation for this compound is the thione-thiol tautomerism. The molecule can exist in either the thiol form (this compound) or the thione form (4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione). Density Functional Theory (DFT) calculations are frequently employed to determine the relative stabilities of these tautomers in both the gas phase and in different solvents. researchgate.net For similar heterocyclic thiones, such as 1,2,4-triazole-3-thiones, computational studies have shown that the thione form is generally the most stable tautomer in the gas phase. researchgate.net These calculations often use methods like B3LYP with basis sets such as 6-31G(d,p) to optimize geometries and calculate energies. The influence of solvents can be modeled using approaches like the Polarizable Continuum Model (PCM).

The table below summarizes typical computational methods applied to elucidate reaction mechanisms for pyrazole derivatives.

Computational MethodApplication in Mechanism ElucidationTypical Findings
Density Functional Theory (DFT) Geometry optimization of reactants, products, and transition states. Calculation of reaction energies and activation barriers.Determination of the most stable tautomer (e.g., thione vs. thiol). Identification of the lowest energy reaction path.
Time-Dependent DFT (TD-DFT) Simulation of UV-Vis spectra to identify reaction intermediates.Correlation of calculated electronic transitions with experimental spectroscopic data.
Natural Bond Orbital (NBO) Analysis Analysis of charge distribution, orbital interactions, and intramolecular bonding.Understanding charge delocalization in transition states and the nature of stabilizing hyperconjugative interactions.
Quantum Theory of Atoms in Molecules (QTAIM) Characterization of bond critical points and the nature of chemical bonds (covalent vs. ionic).Elucidation of non-covalent interactions (e.g., hydrogen bonds) that stabilize intermediates or transition states.

Structure-Property Relationship Modeling

Structure-property relationship modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, is a cornerstone of modern drug design and materials science. These computational techniques are used to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties or biological activity.

Quantitative Structure-Activity Relationship (QSAR)

For aminopyrazole derivatives, QSAR studies are widely used to predict biological activities and guide the synthesis of more potent and selective compounds. asocse.orgcivilica.com These models are built by calculating a range of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation with their experimentally determined activities. asocse.org

A typical QSAR study on aminopyrazole derivatives involves the following steps:

Data Collection : A dataset of aminopyrazole analogs with measured biological activity (e.g., IC₅₀ or EC₅₀ values) is compiled. asocse.orgnih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields).

Model Building : Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are used to create a mathematical equation relating the descriptors to the activity. asocse.orgcivilica.com

Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

Studies on aminopyrazole-derived kinase inhibitors have shown that descriptors related to molecular shape, connectivity, and electrostatic properties are often crucial for activity. civilica.com For instance, in a QSAR study of aminopyrazole-substituted compounds as Hsp90 inhibitors, a model established by a back propagation artificial neural network (BP-ANN) showed a high degree of correlation, indicating its suitability for complex modeling problems. asocse.org Similarly, for phenylpyrazole derivatives acting as androgen receptor antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create 3D contour maps that highlight which regions around the molecule should be modified to enhance activity. nih.gov These maps might indicate that bulky substituents are favored in one region, while hydrogen bond donors are preferred in another.

The table below presents key molecular descriptors often found to be significant in QSAR models of aminopyrazole and phenylpyrazole derivatives.

Descriptor TypeExample DescriptorSignificance in Structure-Property Models
Constitutional (1D) Molecular Weight (MW)General size of the molecule; can influence transport and binding.
Topological (2D) Randić IndicesDescribe molecular branching and connectivity, which affects shape and interaction potential.
RDF Descriptors (3D) Radial Distribution Function (e.g., RDF095p)Encodes information about interatomic distances, weighted by properties like partial charge, which can be critical for receptor binding. civilica.com
Quantum-Chemical HOMO/LUMO EnergiesRelate to the molecule's ability to donate or accept electrons in charge-transfer interactions.
CoMFA/CoMSIA Fields Steric and Electrostatic FieldsIndicate regions where changes in molecular shape or charge distribution positively or negatively impact biological activity. nih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, within the active site of a target protein.

Docking studies on related pyrazole derivatives have provided insights into their mechanisms of action as inhibitors of various enzymes, including kinases (e.g., PLK1, EGFR), cyclooxygenase (COX), and tubulin. nih.govmdpi.comnih.gov The process involves placing the ligand in various positions and conformations within the binding pocket of the protein and scoring each pose based on a scoring function that estimates the binding free energy.

The results of docking simulations can reveal key intermolecular interactions, such as:

Hydrogen bonds with amino acid residues.

Hydrophobic interactions with nonpolar residues.

Pi-pi stacking with aromatic residues like phenylalanine or tyrosine.

Pi-cation interactions with charged residues like lysine. mdpi.com

For example, docking studies of aminopyrimidinyl pyrazole analogs into the active site of PLK1 kinase helped identify crucial interactions and guided the design of more potent inhibitors. nih.gov These studies provide a structural basis for the empirical relationships observed in QSAR models and offer a rational approach for designing new derivatives with improved properties.

Challenges and Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the study of 5-Amino-3-methyl-1-phenylpyrazole-4-thiol is its synthesis. The development of efficient, scalable, and environmentally benign synthetic routes is crucial for its broader availability and application.

Current approaches often rely on multi-step sequences, which may involve harsh reagents or produce significant waste. For instance, a common strategy for introducing a thiol group at the C-4 position of a pyrazole (B372694) involves starting with a 4-halopyrazole. A recently developed practical synthesis of pyrazol-4-thiols starts from 4-iodopyrazoles, using a copper-catalyzed carbon-sulfur exchange reaction with thiobenzoic acid as a thiol surrogate, followed by debenzoylation. chemrxiv.orgresearchgate.net Another potential route involves the electrophilic thiocyanation of the pyrazole ring, followed by reduction of the thiocyanate (B1210189) group. nih.gov

Key Future Research Goals in Synthesis:

Green MCRs: Designing a one-pot synthesis from basic building blocks like a hydrazine, a β-ketonitrile, and a sulfur-donating reagent.

Catalytic C-H Thiolation: Exploring direct C-H functionalization at the C-4 position of the pre-formed 5-aminopyrazole ring, bypassing the need for pre-halogenation.

Biocatalysis: Investigating enzymatic or whole-cell biocatalytic systems for the regioselective introduction of the thiol group under mild, aqueous conditions.

Synthetic ApproachDescriptionChallengesFuture Direction
Halogen-ExchangeCu-catalyzed C-I to C-S exchange on a 4-iodopyrazole (B32481) precursor. chemrxiv.orgresearchgate.netRequires pre-functionalization (iodination); multi-step process.Optimization for broader substrate scope and milder conditions.
Thiocyanation-ReductionElectrophilic thiocyanation at C-4 followed by reduction to the thiol. nih.govPotential for over-oxidation; use of potentially toxic cyanating agents.Development of greener oxidizing agents and reduction protocols.
Green Chemistry MethodsUse of microwave, sonication, or water-based synthesis for pyrazole formation. thieme-connect.commdpi.comDirect application to the target thiol is underexplored.Integrate green techniques into a streamlined synthesis of the final compound.

Exploration of Undiscovered Reactivity Profiles

This compound is a polyfunctional molecule with at least three distinct reactive sites: the 5-amino group, the 4-thiol group, and the pyrazole ring nitrogens. mdpi.com The primary challenge lies in achieving chemoselectivity—modifying one functional group while leaving the others intact.

The 5-amino group is a well-known nucleophile used to construct fused pyrazole systems, such as pyrazolo[3,4-b]pyridines. chim.it The thiol group can undergo S-alkylation, oxidation to disulfides, or participate in metal coordination. wikipedia.orgnih.gov The unique juxtaposition of the amino and thiol groups presents an opportunity for novel cyclization reactions. This arrangement is ideal for synthesizing fused six-membered rings containing both nitrogen and sulfur, such as pyrazolo[3,4-e] thieme-connect.comresearchgate.netthiazine derivatives, a class of heterocycles that is less explored compared to their oxygen analogues. bohrium.comosi.lv

Future research should systematically investigate the reactivity of each site and explore the synergistic reactivity between the adjacent amino and thiol groups.

Areas for Reactivity Exploration:

Selective Functionalization: Developing orthogonal protection-deprotection strategies to allow for the independent reaction of the amino and thiol groups.

Tandem Cyclizations: Designing reactions where the amino and thiol groups react in a concerted or sequential manner with bifunctional electrophiles to create novel fused heterocyclic systems. beilstein-archives.orgresearchgate.net

Thiol-Mediated Reactions: Utilizing the thiol group in Michael additions, as a precursor for sulfenyl halides, or in thiol-ene click chemistry to attach the pyrazole scaffold to other molecules.

Advancements in Theoretical and Computational Predictions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the behavior of this compound before engaging in extensive experimental work. fao.orgnih.gov DFT calculations can elucidate molecular geometry, electronic structure (HOMO-LUMO energy levels), and reactivity descriptors, providing insights into the molecule's stability and kinetic and thermodynamic properties. researchgate.netmdpi.com

A key challenge is accurately modeling the complex tautomerism of the molecule. It can exist in several forms: the amino-thiol tautomer, the imino-thiol tautomer, and the amino-thione tautomer. The relative stability of these tautomers can be highly dependent on the solvent and solid-state packing forces, and it will dictate the molecule's reactivity.

Future research should leverage advanced computational methods to build a comprehensive theoretical profile of the compound.

Computational Research Objectives:

Tautomer Stability Analysis: Performing high-level DFT calculations to determine the most stable tautomer(s) in various environments (gas phase, different solvents) to predict its dominant reactive form.

Reaction Pathway Modeling: Simulating reaction mechanisms, such as cyclization or functionalization reactions, to predict product regioselectivity and identify kinetic barriers, thus guiding experimental design. acs.org

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the structural confirmation of synthetic products. researchgate.net

pKa Prediction: Computing the acidity constants of the thiol and protonated amino groups to enable the design of pH-controlled selective reactions.

Computational MethodApplication AreaAnticipated Insight
Density Functional Theory (DFT)Structure & ReactivityPredicts stable tautomers, molecular geometry, and sites of electrophilic/nucleophilic attack. fao.orgnih.gov
Time-Dependent DFT (TD-DFT)Spectroscopy & PhotophysicsCalculates electronic transitions to predict UV-Vis spectra and potential photophysical properties.
Quantum Theory of Atoms in Molecules (QTAIM)Bonding AnalysisCharacterizes intramolecular interactions, such as hydrogen bonding between the NH₂ and SH groups.
Molecular Dynamics (MD)Solvation & ConformationSimulates behavior in solution to understand solvent effects and conformational flexibility.

Potential in Emerging Material Science Fields

The unique combination of a planar aromatic system (phenylpyrazole) and a strong surface-anchoring group (thiol) makes this compound a highly promising candidate for applications in material science. mdpi.comnih.gov

The thiol group is the classic choice for forming robust self-assembled monolayers (SAMs) on gold and other metal surfaces. uh.edursc.org Such SAMs can be used to precisely control the surface properties of materials for applications in molecular electronics, biosensing, and corrosion protection. northwestern.edu Furthermore, the N and S atoms in the molecule are excellent coordination sites for metal ions, suggesting its use as a building block for metal-organic frameworks (MOFs) or coordination polymers. wikipedia.orgnih.gov

The challenge is to translate the properties of the single molecule into a functional macroscopic material, which requires a deep understanding of its self-assembly and coordination behavior.

Future Directions in Material Science:

Self-Assembled Monolayers (SAMs): Investigating the formation, structure, and electronic properties of SAMs of the title compound on Au(111) and other relevant substrates for applications in nanoscale devices. mdpi.com

Coordination Polymers and MOFs: Exploring the compound as a multidentate ligand for the synthesis of novel MOFs with potential applications in gas storage, catalysis, or chemical sensing.

Functional Dyes and Sensors: Studying the chromophoric and fluorophoric properties of the molecule and its metal complexes to assess its potential as a chemosensor for specific ions or molecules.

Integration of Experimental and Computational Approaches

The most rapid and insightful progress in understanding and utilizing this compound will come from a tightly integrated experimental and computational research program. researchgate.netnih.gov This synergistic approach creates a powerful feedback loop where theoretical predictions guide targeted experiments, and experimental results serve to validate and refine the computational models. acs.orgnih.gov

For example, DFT calculations can predict the most likely outcome of a novel cyclization reaction, allowing chemists to focus their efforts on the most promising reaction conditions. Conversely, the successful synthesis and characterization of a new derivative provide crucial benchmark data for improving the accuracy of the theoretical models. This integrated strategy is particularly valuable for complex systems where multiple reaction pathways or competing intermolecular interactions are possible.

Strategies for Integration:

Predict-then-Synthesize: Use computational modeling to screen virtual libraries of derivatives for desired properties (e.g., binding affinity to a target, optimal electronic properties for a material) before committing to their synthesis. researchgate.net

Spectroscopic Cross-Validation: Compare experimentally measured spectra (NMR, IR) with DFT-predicted spectra to unambiguously confirm the structure and tautomeric form of synthesized compounds. researchgate.net

Mechanistic Elucidation: When unexpected products are formed experimentally, use computational pathway analysis to uncover the underlying reaction mechanism.

By systematically addressing these challenges and pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for new medicines, materials, and chemical technologies.

Q & A

Basic Research Question: What are the standard synthetic routes for 5-amino-3-methyl-1-phenylpyrazole-4-thiol, and how do intermediates influence yield?

Answer:
The synthesis typically involves cyclization of hydrazine derivatives (e.g., phenylhydrazine) with β-keto esters, followed by functionalization. A four-step protocol is common:

Cyclization : Formation of the pyrazole core using ethyl acetoacetate and substituted hydrazines .

Formylation/Oxidation : Introduction of carbonyl groups at position 4 of the pyrazole ring .

Acylation : Conversion to 5-chloro-3-methyl-1-substituted intermediates, critical for subsequent thiolation .

Thiolation : Reaction with ammonium thiocyanate or thiourea derivatives to introduce the thiol group .
Key Considerations :

  • Intermediate purity (e.g., 5-chloro derivatives) significantly impacts final yield. Impurities from incomplete acylation reduce thiolation efficiency .
  • Solvent choice (e.g., DMF for thiourea reactions) affects reaction kinetics .

Advanced Research Question: How can computational methods optimize reaction conditions for pyrazole thiol derivatives?

Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., via ICReDD’s workflow) can predict optimal conditions:

  • Transition State Analysis : Identifies energy barriers for steps like thiolation, guiding temperature/pH adjustments .
  • Solvent Screening : Computational solvation models (e.g., COSMO-RS) predict solvent effects on reaction rates and byproduct formation .
  • Machine Learning : Training datasets from prior pyrazole syntheses (e.g., substituent effects on isomer ratios) refine predictive models for new derivatives .
    Case Study : Methylation of 5-amino-3-methylthio-1H-pyrazoles showed isomer ratios dependent on 4-position substituents, corroborated by DFT calculations .

Basic Research Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., phenyl group at N1, methyl at C3). Aromatic protons appear as multiplets (δ 7.2–7.8 ppm), while the thiol proton is often absent due to exchange broadening .
  • FT-IR : Thiol S-H stretch (~2550 cm⁻¹) and NH₂ bands (~3350 cm⁻¹) verify functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 235.0845 for C10H11N3S) .
    Pitfalls : Thiol oxidation to disulfides during sample preparation can skew results; use inert atmospheres .

Advanced Research Question: How to resolve contradictory spectral data in structural elucidation?

Answer:
Contradictions often arise from tautomerism or dynamic equilibria. Strategies include:

  • Variable-Temperature NMR : Detect tautomeric shifts (e.g., thione ↔ thiol equilibria) by observing signal splitting at low temperatures .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methyl at C3 vs. C5) .
  • DFT-NMR Correlation : Compare experimental chemical shifts with computed values for candidate structures .
    Example : Methylthio pyrazoles exhibit isomer-dependent 13C shifts; DFT models validated 4-substituent effects on δC values .

Basic Research Question: What in vitro assays are suitable for initial biological screening?

Answer:

  • Antioxidant Activity : DPPH/ABTS radical scavenging assays; thiol groups enhance electron donation .
  • Enzyme Inhibition : Target acetylcholinesterase or xanthine oxidase using Ellman’s method .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) to assess IC50 values .
    Controls : Include reference compounds (e.g., ascorbic acid for antioxidants) and validate via triplicate runs .

Advanced Research Question: How to design analogs with improved pharmacokinetic properties?

Answer:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl) via S-alkylation to enhance solubility without compromising thiol reactivity .
  • Metabolic Stability : Replace labile substituents (e.g., methylthio) with trifluoromethyl or adamantyl groups to reduce CYP450-mediated oxidation .
  • Prodrug Strategies : Mask thiols as disulfides or thiophosphates for targeted release .
    Case Study : S-Alkyl triazole-thiol derivatives showed prolonged half-lives in murine models compared to parent thiols .

Advanced Research Question: What strategies mitigate challenges in scaling up synthesis?

Answer:

  • Flow Chemistry : Continuous processing minimizes exothermic risks during cyclization .
  • Catalytic Recycling : Immobilize catalysts (e.g., Pd/C for dechlorination) to reduce costs .
  • Byproduct Management : Use in-line FTIR to monitor acylation intermediates and adjust stoichiometry dynamically .
    Scale-Up Example : A pilot-scale route achieved 78% yield by optimizing thiourea addition rates and cooling profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.